molecular formula C10H6BrNO3 B11822249 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one

7-Bromo-3-(hydroxyiminomethyl)chromen-4-one

Katalognummer: B11822249
Molekulargewicht: 268.06 g/mol
InChI-Schlüssel: SJAHBHUWLQRPNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is a chemical compound with the molecular formula C10H6BrNO3 It is a derivative of chromen-4-one, featuring a bromine atom at the 7th position and a hydroxyiminomethyl group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one typically involves the following steps:

    Formation of Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced by reacting the brominated chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxime derivatives.

    Reduction: Reduction reactions may convert the hydroxyiminomethyl group to an amine group.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxyiminomethyl group may play crucial roles in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    7-Bromo-4H-chromen-4-one: Lacks the hydroxyiminomethyl group, which may result in different biological activity.

    3-(Hydroxyiminomethyl)chromen-4-one: Lacks the bromine atom, which may affect its reactivity and binding properties.

    7-Chloro-3-(hydroxyiminomethyl)chromen-4-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness: 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is unique due to the presence of both the bromine atom and the hydroxyiminomethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C10H6BrNO3

Molekulargewicht

268.06 g/mol

IUPAC-Name

7-bromo-3-(hydroxyiminomethyl)chromen-4-one

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H

InChI-Schlüssel

SJAHBHUWLQRPNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.